N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Description
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide (CAS: 1142192-62-8) is a specialized pyridine derivative characterized by a fused furopyridine core substituted with a trimethylsilyl (TMS) group at the 2-position and a pivalamide group at the 7-position. Its molecular formula is C₁₅H₂₂N₂O₂Si, with a molecular weight of 290.44 g/mol . The compound is commercially available in reagent-grade quantities, with prices significantly higher than related derivatives (e.g., 8,600元/1g vs. ~$400/1g for simpler analogs), reflecting its complex synthesis and niche applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-trimethylsilylfuro[3,2-b]pyridin-7-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2Si/c1-15(2,3)14(18)17-10-7-8-16-11-9-12(19-13(10)11)20(4,5)6/h7-9H,1-6H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPZJYMLLPQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673944 | |
| Record name | 2,2-Dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-62-8 | |
| Record name | Propanamide, 2,2-dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes or receptors involved in these pathways . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Differences
- Trimethylsilyl (TMS) Group : The TMS group in the target compound provides steric bulk and electron-donating effects, enhancing thermal stability and resistance to hydrolysis compared to halogenated analogs (e.g., chloro or iodo derivatives) . This makes the compound suitable for high-temperature reactions or prolonged storage.
- Halogen vs. Aldehyde/Cyano Substituents: Compounds like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1) and N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide (CAS 1203499-39-1) prioritize reactivity. The aldehyde group enables condensations, while the cyano group facilitates nucleophilic additions .
- Iodine-Containing Analogs: The iodo-substituted derivative (CAS 1186310-88-2) is tailored for cross-coupling reactions (e.g., Suzuki, Sonogashira), critical in pharmaceutical intermediates .
Stability and Reactivity
- TMS Group Stability : The TMS group’s inertness contrasts with the hydrolytic sensitivity of hydroxymethyl (CAS 1171920-26-5) or formyl (CAS 1203499-07-3) derivatives, which require anhydrous handling .
- Electron Effects: The cyano group (CAS 1203499-39-1) lowers electron density at the pyridine ring, increasing susceptibility to nucleophilic attack compared to the electron-donating TMS group .
Biological Activity
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide, also known by its CAS number 1142192-62-8, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research.
- Molecular Formula : C15H22N2O2Si
- Molecular Weight : 290.43 g/mol
- Structure : The compound features a furo[3,2-b]pyridine core modified with a trimethylsilyl group and a pivalamide moiety.
Synthesis
The synthesis of this compound typically involves the reaction of furo[3,2-b]pyridine derivatives with trimethylsilyl reagents followed by acylation with pivalic acid derivatives. Detailed synthetic routes can vary based on the specific precursors used.
Anticancer Activity
Emerging evidence suggests that pyridine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo models. The specific biological pathways targeted by this compound remain to be fully elucidated.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Preliminary studies suggest that certain furo-pyridine derivatives can inhibit enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
Case Studies
- Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of various furo-pyridine derivatives against common bacterial strains.
- Results indicated that certain modifications led to enhanced activity compared to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | TBD |
- Anticancer Activity Assessment :
- In vitro studies demonstrated that similar compounds induced apoptosis in cancer cell lines.
- The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What synthetic strategies are effective for preparing N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the furopyridine core. For example, trimethylsilyl (TMS) groups can be introduced via silylation of a hydroxyl or halogen intermediate using reagents like hexamethyldisilazane (HMDS) under inert conditions. Pivalamide installation often employs pivaloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Microwave-assisted synthesis (e.g., 150–200 W, 80–120°C) may reduce reaction times by 50–70% compared to conventional heating, as demonstrated for analogous furopyridine derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H]+ ~ 375–380 g/mol).
- 1H/13C NMR : Key diagnostic signals include the TMS proton environment (δ ~0.3–0.5 ppm for Si(CH₃)₃) and pivalamide carbonyl (δ ~170–175 ppm in 13C). Compare with spectra of related compounds like N-(2-chloro-6-(trimethylsilyl)pyridin-3-yl)pivalamide .
- Elemental Analysis : Verify C, H, N, and Si content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How do steric and electronic effects of the trimethylsilyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The TMS group acts as a steric shield and electron donor, modulating reactivity in Suzuki or Stille couplings. For instance, in Pd-catalyzed couplings, the TMS substituent at the 2-position of the furopyridine ring may suppress competing side reactions (e.g., protodesilylation) by sterically hindering the metal catalyst’s access. Computational modeling (DFT at B3LYP/6-31G* level) can predict regioselectivity trends, while kinetic studies under varying temperatures (25–80°C) quantify activation barriers .
Q. What analytical challenges arise in characterizing degradation products of this compound under acidic conditions?
- Methodological Answer : Acidic hydrolysis (e.g., HCl/THF, 60°C) may cleave the pivalamide group or desilylate the TMS moiety. Use LC-HRMS with collision-induced dissociation (CID) to identify fragments (e.g., loss of pivalic acid, m/z ~102). For desilylation products, compare retention times and spectra with synthetic standards like N-(2-hydroxypyridin-7-yl)pivalamide. Stability studies (pH 1–7, 25–37°C) combined with NMR kinetics (e.g., monitoring Si-CH₃ signal decay) quantify degradation pathways .
Q. How can contradictions in reported reaction yields for analogous compounds be resolved?
- Methodological Answer : Discrepancies often stem from subtle differences in reaction setup (e.g., moisture levels, catalyst loading). Reproduce protocols for structurally similar compounds (e.g., N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide) under rigorously controlled conditions. Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst type) and identify critical factors. For example, microwave irradiation vs. oil-bath heating may alter yields by 10–15% due to thermal gradient effects .
Q. What computational tools are suitable for predicting the compound’s biological activity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinase domains or cytochrome P450 enzymes, using crystal structures (e.g., PDE10A complexes, PDB: 5SI6) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). For ADMET profiling, use QSAR models (e.g., SwissADME) to predict logP (~3.5–4.0) and metabolic stability based on the TMS group’s lipophilicity .
Tables for Key Data
Q. Table 1. Comparative Synthesis Methods for Furopyridine Derivatives
| Method | Conditions | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Conventional Heating | TMSCl, Et₃N, DCM, 25°C | 65–70 | 24 | |
| Microwave Irradiation | TMSCl, Et₃N, DMF, 100°C, 150W | 68–72 | 6–8 |
Q. Table 2. Diagnostic NMR Signals
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| TMS (Si(CH₃)₃) | 0.25–0.45 (s, 9H) | 1.5–2.0 (Si-C) |
| Pivalamide (C(O)N) | 1.20 (s, 9H, C(CH₃)₃) | 176–178 (C=O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
